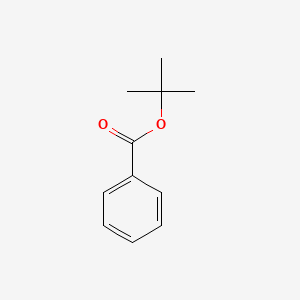
tert-Butyl benzoate
Cat. No. B1219572
Key on ui cas rn:
774-65-2
M. Wt: 178.23 g/mol
InChI Key: LYDRKKWPKKEMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08124766B2
Procedure details


4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid [4-((S)-pyrrolidin-3-yloxy)-phenyl]-amide hydrochloride (103 mg, 0.24 mmol) was mixed with 4-bromo-benzoic acid tert-butyl ester (74 mg, 0.29 mmol) in dioxane (4 mL). To this solution was added tris(dibenzylideneacetone)dipalladium (Pd2(dba)3, 20 mg), (2′,4′,6′-triisopropyl-1,1′-biphenyl-2-yl)dicyclohexylphosphine (X-PHOS, 35 mg) and sodium tert-butoxide (70 mg, 0.72 mmol). The mixture was degassed with argon and then sealed. The stirred solution was heated at 105° C. for 2 hrs and solvents were evaporated. The residue was extracted with ethyl acetate and ammonium chloride solution. The organic layer was dried over sodium sulfate and then concentrated. The residue was purified through flash column chromatography using ethyl acetate in hexanes (5% to 60%) to give a white solid as 4-(S)-3-{4-[(4-ethoxy-1-ethyl-1H-indole-2-carbonyl)-amino]-phenoxy}-pyrrolidin-1-yl)-benzoic acid tert-butyl ester (100 mg).
Name
4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid [4-((S)-pyrrolidin-3-yloxy)-phenyl]-amide hydrochloride
Quantity
103 mg
Type
reactant
Reaction Step One



Quantity
35 mg
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
Cl.N1CC[C@H](OC2C=CC(NC(C3N(CC)C4C(C=3)=C(OCC)C=CC=4)=O)=CC=2)C1.[C:31]([O:35][C:36](=[O:44])[C:37]1[CH:42]=[CH:41][C:40](Br)=[CH:39][CH:38]=1)([CH3:34])([CH3:33])[CH3:32].C(C1C=C(C(C)C)C=C(C(C)C)C=1C1C=CC=CC=1P(C1CCCCC1)C1CCCCC1)(C)C.CC(C)([O-])C.[Na+]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[C:31]([O:35][C:36](=[O:44])[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1)([CH3:34])([CH3:32])[CH3:33] |f:0.1,4.5,7.8.9.10.11|
|
Inputs


Step One
|
Name
|
4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid [4-((S)-pyrrolidin-3-yloxy)-phenyl]-amide hydrochloride
|
|
Quantity
|
103 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N1C[C@H](CC1)OC1=CC=C(C=C1)NC(=O)C=1N(C2=CC=CC(=C2C1)OCC)CC
|
|
Name
|
|
|
Quantity
|
74 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(C1=CC=C(C=C1)Br)=O
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
35 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1=C(C(=CC(=C1)C(C)C)C(C)C)C1=C(C=CC=C1)P(C1CCCCC1)C1CCCCC1
|
|
Name
|
|
|
Quantity
|
70 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
|
Name
|
|
|
Quantity
|
20 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
105 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was degassed with argon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sealed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvents were evaporated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The residue was extracted with ethyl acetate and ammonium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified through flash column chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(C1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 100 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 193.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
